molecular formula C48H64N5O4+ B14728259 Tetrakis(5-benzamidopentyl)azanium CAS No. 6270-95-7

Tetrakis(5-benzamidopentyl)azanium

Cat. No.: B14728259
CAS No.: 6270-95-7
M. Wt: 775.1 g/mol
InChI Key: CONBMICVFGPIDE-UHFFFAOYSA-O
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Description

Tetrakis(5-benzamidopentyl)azanium is a quaternary ammonium compound featuring four 5-benzamidopentyl arms bonded to a central nitrogen atom. The benzamide moieties provide hydrogen-bonding capabilities, while the pentyl spacers offer flexibility, enabling interactions with diverse substrates.

Properties

CAS No.

6270-95-7

Molecular Formula

C48H64N5O4+

Molecular Weight

775.1 g/mol

IUPAC Name

tetrakis(5-benzamidopentyl)azanium

InChI

InChI=1S/C48H63N5O4/c54-45(41-25-9-1-10-26-41)49-33-17-5-21-37-53(38-22-6-18-34-50-46(55)42-27-11-2-12-28-42,39-23-7-19-35-51-47(56)43-29-13-3-14-30-43)40-24-8-20-36-52-48(57)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2,(H3-,49,50,51,52,54,55,56,57)/p+1

InChI Key

CONBMICVFGPIDE-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC[N+](CCCCCNC(=O)C2=CC=CC=C2)(CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(5-benzamidopentyl)azanium typically involves the reaction of benzamidopentylamine with a suitable azanium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and pressure to ensure the formation of the desired product. The reaction may also require the use of catalysts or other reagents to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and employing advanced purification techniques to obtain high-purity products. The industrial process also focuses on cost-effectiveness and sustainability to ensure the compound’s commercial viability.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(5-benzamidopentyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamidopentyl groups can undergo substitution reactions with different nucleophiles or electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamidopentyl derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

Tetrakis(5-benzamidopentyl)azanium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tetrakis(5-benzamidopentyl)azanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Tetrakis(5-benzamidopentyl)azanium and Related Compounds

Compound Core Structure Ligand/Functional Group Coordination Behavior Key Applications
This compound Quaternary ammonium Benzamide, pentyl chains Non-coordinating Surfactants, drug delivery
Tetrakis(µ-3-azaniumylbenzoato)-Nd(III) () Lanthanide dimer 3-azaniumylbenzoate 9-coordinate Nd(III) Luminescent materials
6-Azido-N-(4-(3-azidopropoxy)... () Azide-functionalized Benzamide, azide groups Non-metallic Click chemistry, polymers

Key Observations:

  • Ligand Type: Unlike the carboxylate ligands in ’s lanthanide complex, this compound employs benzamide groups.
  • Coordination Behavior: While the Nd(III) complex in forms a 9-coordinate metal center, this compound lacks metal coordination, limiting its use in photophysical applications but expanding utility in organic matrices .

Physicochemical and Application-Based Comparisons

  • Thermal Stability: The lanthanide complex in exhibits high thermal stability (>300°C) due to rigid coordination networks, whereas this compound’s stability would depend on its organic framework and hydrogen-bonding interactions .
  • Solubility: The quaternary ammonium core enhances water solubility compared to ’s azido compounds, which may require organic solvents .
  • Applications: ’s complex is tailored for luminescence, while the target compound’s benzamide groups suggest utility in drug encapsulation or ion-exchange resins .

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